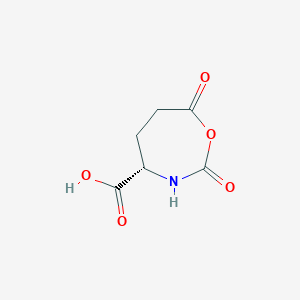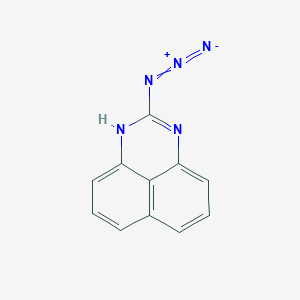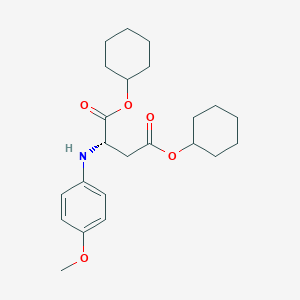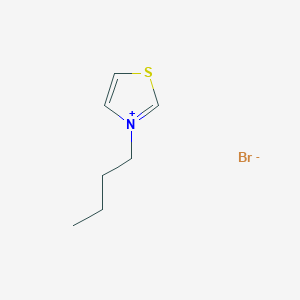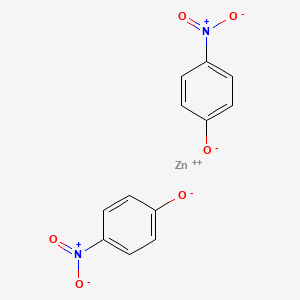
p-Nitrophenol zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrophenol zinc salt is a chemical compound derived from p-nitrophenol, an aromatic compound with the chemical formula C6H5NO3. p-Nitrophenol is known for its yellow crystalline appearance and is moderately toxic. The zinc salt form of p-nitrophenol is used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
p-Nitrophenol can be synthesized through the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol (p-nitrophenol) . The zinc salt of p-nitrophenol can be prepared by reacting p-nitrophenol with zinc oxide or zinc chloride in an aqueous solution, followed by crystallization.
Industrial Production Methods
Industrial production of p-nitrophenol typically involves the nitration of phenol, followed by separation and purification processes to isolate the desired isomer. The zinc salt is then produced by reacting p-nitrophenol with zinc compounds under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
p-Nitrophenol zinc salt undergoes various chemical reactions, including:
- Esterification: p-Nitrophenol can react with carboxylic acids to form esters, typically catalyzed by sulfuric acid .
Nitration: Further nitration of p-nitrophenol can produce 2,4-dinitrophenol.
Diazotization: The amino group of 4-aminophenol (reduced form of p-nitrophenol) can be converted into a diazonium salt, which is used in dye synthesis.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, zinc, iron in concentrated hydrochloric acid.
Catalysts: Sulfuric acid for esterification.
Nitrating Agents: Nitric acid and sulfuric acid for nitration.
Major Products
4-Aminophenol: Produced by the reduction of p-nitrophenol.
Esters: Formed through esterification reactions.
2,4-Dinitrophenol: Resulting from further nitration.
Aplicaciones Científicas De Investigación
p-Nitrophenol zinc salt is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color-changing properties.
Biology: Employed in enzyme assays to study enzyme kinetics and inhibition.
Industry: Used in the production of pesticides, dyes, and fungicides.
Mecanismo De Acción
The mechanism of action of p-nitrophenol zinc salt involves its interaction with specific molecular targets and pathways. For example, p-nitrophenol can act as a substrate for enzymes such as sulfotransferase and alpha-amylase, influencing various biochemical processes . The zinc ion in the salt form can also play a role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrophenol: An isomer of p-nitrophenol with similar chemical properties but different reactivity due to the position of the nitro group.
4-Aminophenol: The reduced form of p-nitrophenol, used in the synthesis of paracetamol.
2,4-Dinitrophenol: A further nitrated product of p-nitrophenol, used in industrial applications.
Uniqueness
p-Nitrophenol zinc salt is unique due to its combination of the nitrophenol moiety and zinc ion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where both the nitrophenol and zinc components are beneficial.
Propiedades
Número CAS |
64047-83-2 |
|---|---|
Fórmula molecular |
C12H8N2O6Zn |
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
zinc;4-nitrophenolate |
InChI |
InChI=1S/2C6H5NO3.Zn/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |
Clave InChI |
BKYCWJCNMRJQGC-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Zn+2] |
Números CAS relacionados |
100-02-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


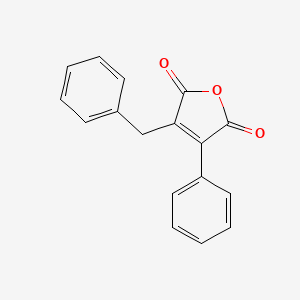

![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)

![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)


